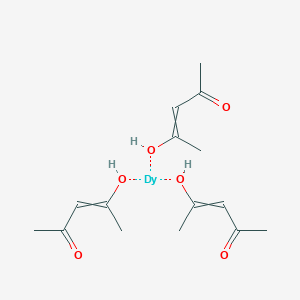

![molecular formula C6H3BrIN3 B1144038 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine CAS No. 1305208-17-6](/img/structure/B1144038.png)

6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine derivatives often involves systematic approaches including condensation reactions, halogenation, and alkylation. A notable example includes the development of novel 6-bromo-imidazo[4,5-b]pyridine derivatives through condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes in the presence of molecular iodine, followed by alkylation reactions (Jabri et al., 2023). This process highlights the versatility and reactivity of the bromo and iodo substituents in facilitating diverse synthetic routes.

Molecular Structure Analysis

The molecular structure of this compound derivatives can be elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and DFT calculations. These compounds exhibit interesting intermolecular interactions and conformations. For instance, studies have detailed the formation of hydrogen-bonded dimers and chains of rings through N-H...N and C-H...π interactions, contributing to the stability and packing of these molecules in the solid state (Quiroga et al., 2010).

Chemical Reactions and Properties

This compound and its derivatives engage in a wide range of chemical reactions, including nucleophilic substitutions, coupling reactions, and cyclization processes. These reactions are pivotal for the construction of complex molecular architectures and for the modification of the compound to enhance its properties for various applications. The presence of bromo and iodo groups facilitates versatile functionalization strategies (Variya et al., 2019).

Aplicaciones Científicas De Investigación

Kinase Inhibition

6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine has shown significant potential in the realm of kinase inhibition. The pyrazolo[3,4-b]pyridine scaffold, closely related to the chemical , has been extensively utilized in the design of kinase inhibitors due to its ability to interact with kinases via multiple binding modes. This versatility is largely due to the scaffold's ability to form a hydrogen bond donor–acceptor pair, a common interaction among kinase inhibitors, particularly at the hinge region of the kinase. Several bicyclic heterocycles, including this compound, have been elaborated to form additional interactions in the kinase pocket, thereby providing potency and selectivity. This scaffold is often encountered in kinase inhibitors, suggesting its significant role in the development of new therapeutic agents targeting a broad range of kinase-related diseases (Wenglowsky, 2013).

Heterocyclic Chemistry

The chemistry of heterocyclic compounds, including those derived from pyridine and indazole, is well-known for its versatility in synthetic intermediates and biological importance. The heterocyclic N-oxide motif, for example, has been successfully employed in advanced chemistry and drug development investigations, demonstrating a wide range of applications from catalyst design to medicinal applications, including anticancer, antibacterial, and anti-inflammatory activities. This highlights the potential of this compound and related compounds in various scientific research and application fields, particularly in organic synthesis, catalysis, and drug applications (Li et al., 2019).

Safety and Hazards

Mecanismo De Acción

These compounds have been found to have potential applications in the treatment of various diseases, including central nervous system disorders, viral infections, inflammatory conditions, tumors, cardiovascular diseases, and bacterial infections . They have also been found to act as inhibitors of Janus kinase, cyclin-dependent kinase, phosphodiesterase I, and sphingosine-1-phosphate receptor 2 .

Propiedades

IUPAC Name |

6-bromo-3-iodo-2H-pyrazolo[4,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrIN3/c7-3-1-4-5(9-2-3)6(8)11-10-4/h1-2H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYKRPCLDVYDBLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C(NN=C21)I)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrIN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718764 |

Source

|

| Record name | 6-Bromo-3-iodo-2H-pyrazolo[4,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1305208-17-6 |

Source

|

| Record name | 6-Bromo-3-iodo-2H-pyrazolo[4,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

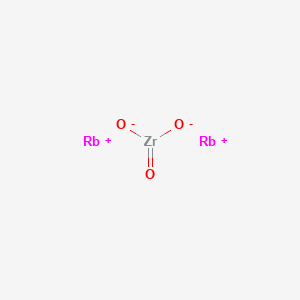

![(1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B1143977.png)